
3-(Thietan-3-ylamino)cyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thietan-3-ylamino)cyclohexane-1-carboxamide is a compound that features a cyclohexane ring substituted with a thietan-3-ylamino group and a carboxamide group
Métodos De Preparación
The synthesis of 3-(Thietan-3-ylamino)cyclohexane-1-carboxamide can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 1,3-dihaloalkanes with sodium sulfide to form the thietane ring . The cyclohexane-1-carboxamide moiety can be introduced through the reduction of tetrahydro-1H-isoindole-1,3(2H)-diones with sodium borohydride . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
3-(Thietan-3-ylamino)cyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The thietane ring can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Aplicaciones Científicas De Investigación
3-(Thietan-3-ylamino)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for glycosidases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Thietan-3-ylamino)cyclohexane-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking the transition state of enzyme-substrate complexes . This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
3-(Thietan-3-ylamino)cyclohexane-1-carboxamide can be compared with other similar compounds such as:
Cyclohexane-1-carboxamide derivatives: These compounds share the cyclohexane core but differ in their substituents, leading to variations in biological activity.
Thietane-containing compounds: These compounds have the thietane ring but may have different functional groups attached, affecting their reactivity and applications. The uniqueness of this compound lies in its combination of the thietane ring and the cyclohexane-1-carboxamide moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H18N2OS |
|---|---|
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
3-(thietan-3-ylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H18N2OS/c11-10(13)7-2-1-3-8(4-7)12-9-5-14-6-9/h7-9,12H,1-6H2,(H2,11,13) |
Clave InChI |
BKIHCPNUDLFQQM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)NC2CSC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B13348808.png)



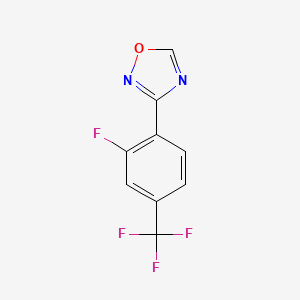
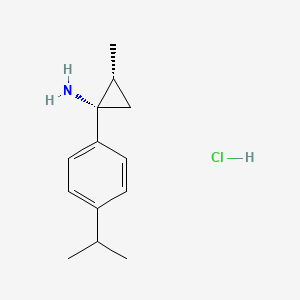
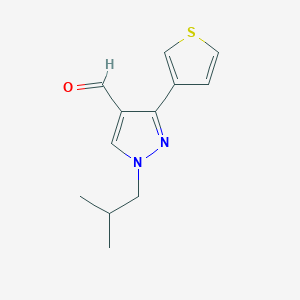
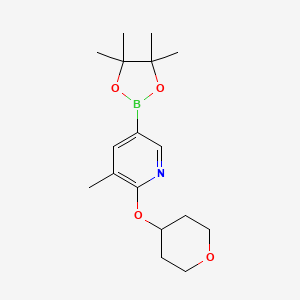
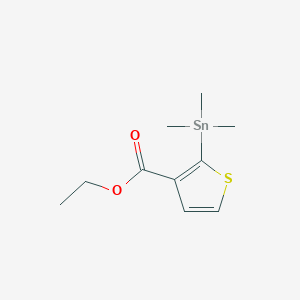
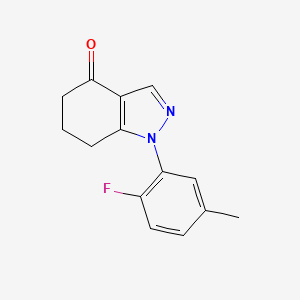
![6-Fluorodibenzo[b,d]furan-4-yl trifluoromethanesulfonate](/img/structure/B13348884.png)
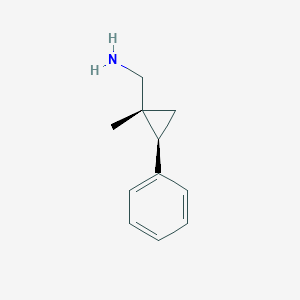
![1-Bromo-6-(tert-butyl)dibenzo[b,d]furan](/img/structure/B13348900.png)
